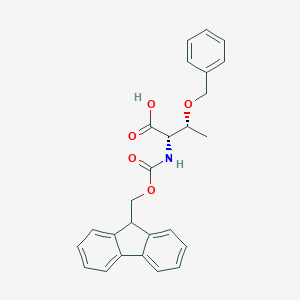

Fmoc-Thr(Bzl)-OH

Descripción general

Descripción

Fmoc-Thr(Bzl)-OH is a reagent used in the synthesis of thrombospondin-1 (TSR2) and associated peptide fragments .

Synthesis Analysis

This compound is used in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) group is removed during the synthesis process. A study showed that an alternative Fmoc-removal solution led to a drastic reduction in diketopiperazine (DKP) formation, a common side reaction in SPPS .

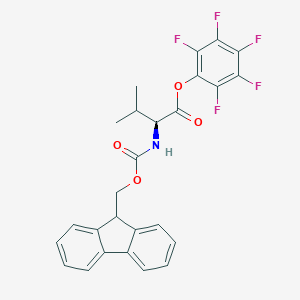

Molecular Structure Analysis

The molecular formula of this compound is C26H25NO5, and its molecular weight is 431.48 .

Chemical Reactions Analysis

In solid-phase peptide synthesis, DKP formation is a common side reaction that is highly sequence-dependent. Secondary amino acids are extremely prone to this side reaction. DKP formation is predominantly induced at the Fmoc-removal step mediated by a secondary amine .

Aplicaciones Científicas De Investigación

Sistemas de Administración de Fármacos

Fmoc-Thr(Bzl)-OH, como parte de la familia de aminoácidos protegidos con Fmoc, se utiliza a menudo en el desarrollo de hidrogeles basados en péptidos. Estos hidrogeles se pueden diseñar para crear matrices biocompatibles adecuadas para la liberación controlada de fármacos. El grupo Fmoc ayuda en el autoensamblaje de los péptidos, formando una estructura estable que puede encapsular y liberar gradualmente los agentes terapéuticos .

Imágenes de Diagnóstico

En las imágenes de diagnóstico, this compound se puede utilizar para sintetizar péptidos que sirven como agentes de contraste o ligandos de direccionamiento. La especificidad de estos péptidos permite una mejor visualización de los tejidos biológicos o los marcadores de la enfermedad, lo que contribuye a diagnósticos más precisos .

Síntesis de Péptidos para Estudios Biológicos

El compuesto es integral en la síntesis de péptidos en fase sólida, un método ampliamente utilizado para producir péptidos con secuencias precisas. Estos péptidos sintetizados se pueden aplicar en pruebas biológicas, investigación estructural mediante RMN o estudios de interacción entre péptidos y otras moléculas .

Cultivo Celular

Se sabe que los aminoácidos modificados con Fmoc influyen en la adhesión y proliferación celular. This compound podría utilizarse para modificar superficies o crear andamios que promuevan el crecimiento celular, lo cual es crucial para la ingeniería de tejidos y la medicina regenerativa .

Bio-Modelado

Las propiedades de autoensamblaje de los aminoácidos protegidos con Fmoc los hacen adecuados para aplicaciones de bio-modelado. Pueden formar nanoestructuras que imitan los sistemas biológicos naturales, que se pueden utilizar en diversas aplicaciones nanotecnológicas .

Aplicaciones Ópticas

this compound puede contribuir al desarrollo de materiales ópticos debido a su capacidad para formar estructuras ordenadas que interactúan con la luz de formas únicas. Esto puede conducir a aplicaciones en fotónica y a la creación de nuevos tipos de sensores .

Aplicaciones Catalíticas

Los péptidos que contienen this compound podrían diseñarse para tener funciones catalíticas, imitando enzimas o promoviendo reacciones químicas específicas. Esto tiene usos potenciales en química verde y procesos industriales .

Propiedades Terapéuticas y Antibióticas

La investigación sobre péptidos modificados con Fmoc incluye la exploración de su potencial terapéutico, como las propiedades antimicrobianas o la capacidad de modular las vías biológicas. This compound podría desempeñar un papel en el desarrollo de nuevos tratamientos o antibióticos .

Safety and Hazards

Direcciones Futuras

The use of Fmoc-Thr(Bzl)-OH in peptide synthesis is likely to continue given the ongoing advancements in Fmoc solid-phase peptide synthesis. The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology .

Mecanismo De Acción

Target of Action

Fmoc-Thr(Bzl)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides that are being synthesized . The compound plays a crucial role in the formation of peptide bonds, contributing to the overall structure and function of the resulting peptide .

Mode of Action

This compound interacts with its targets through a process known as Fmoc/tBu solid-phase peptide synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group in this compound provides protection for the amino acid during the synthesis process, preventing unwanted reactions . Once the desired peptide bond is formed, the Fmoc group can be removed, allowing the next amino acid in the sequence to be added .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis . The compound’s ability to form peptide bonds affects the overall structure of the peptide, which in turn can influence various biochemical pathways depending on the specific function of the peptide being synthesized .

Pharmacokinetics

For example, the Fmoc group increases the compound’s hydrophobicity, which can influence its solubility and reactivity .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with the desired sequence of amino acids . These peptides can then go on to perform a variety of functions, depending on their specific structure and amino acid sequence .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the choice of solvent can significantly impact the efficiency of the peptide synthesis process .

Análisis Bioquímico

Biochemical Properties

Fmoc-Thr(Bzl)-OH, like other Fmoc-modified amino acids, possesses eminent self-assembly features . This is due to the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes the association of building blocks

Cellular Effects

Fmoc-modified amino acids and short peptides have shown potential for applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

Molecular Mechanism

The molecular mechanism of this compound is primarily related to its role in peptide synthesis. The Fmoc group is removed during synthesis, allowing the amino acid to be incorporated into the growing peptide chain

Propiedades

IUPAC Name |

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-17(31-15-18-9-3-2-4-10-18)24(25(28)29)27-26(30)32-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,27,30)(H,28,29)/t17-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDMMWCWPVCHLL-OSPHWJPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583799 | |

| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117872-75-0 | |

| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R)-3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

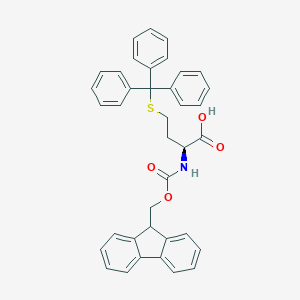

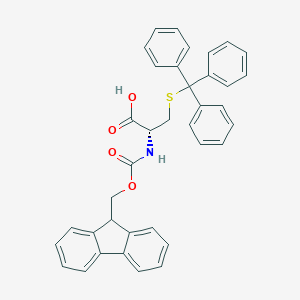

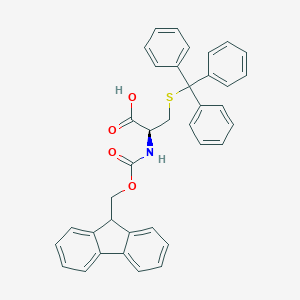

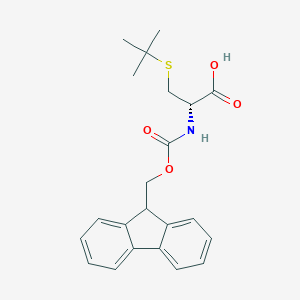

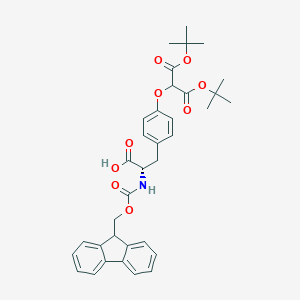

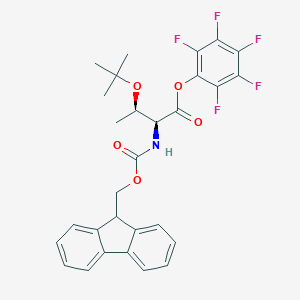

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-10,11-dihydro-5H-dibenzo[a,d][7]annulen-2-yl)oxy)acetic acid](/img/structure/B557257.png)